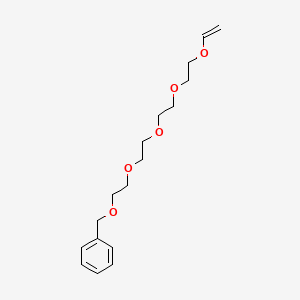
2,5,8,11,14-Pentaoxahexadec-15-ene, 1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8,11,14-Pentaoxahexadec-15-ene, 1-phenyl- is an organic compound with the molecular formula C17H26O5. It is characterized by the presence of multiple ether linkages and a phenyl group, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14-Pentaoxahexadec-15-ene, 1-phenyl- typically involves the reaction of phenylmagnesium bromide with a suitable polyether compound. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then subjected to reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,5,8,11,14-Pentaoxahexadec-15-ene, 1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, anhydrous conditions
Major Products Formed
Oxidation: Carbonyl compounds
Reduction: Alcohols
Substitution: Various substituted ethers
Applications De Recherche Scientifique
2,5,8,11,14-Pentaoxahexadec-15-ene, 1-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,5,8,11,14-Pentaoxahexadec-15-ene, 1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the ether linkages can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,8,11,14-Pentaoxahexadecan-16-ol: Similar in structure but lacks the phenyl group, making it less versatile in certain reactions.
Pentaethylene glycol monomethyl ether: Another polyether compound with different functional groups, used primarily as a solvent.
Uniqueness
2,5,8,11,14-Pentaoxahexadec-15-ene, 1-phenyl- is unique due to the presence of both ether linkages and a phenyl group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in research and industry .
Propriétés
Numéro CAS |
253871-03-3 |
|---|---|
Formule moléculaire |
C17H26O5 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2-[2-[2-(2-ethenoxyethoxy)ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C17H26O5/c1-2-18-8-9-19-10-11-20-12-13-21-14-15-22-16-17-6-4-3-5-7-17/h2-7H,1,8-16H2 |
Clé InChI |
DAZPJTGWYZHUDV-UHFFFAOYSA-N |
SMILES canonique |
C=COCCOCCOCCOCCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14245748.png)
![4,4'-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14245752.png)

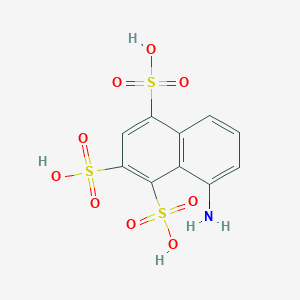
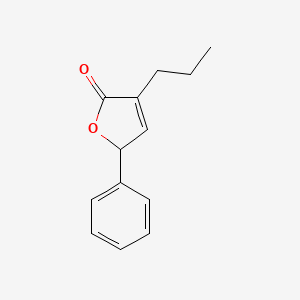
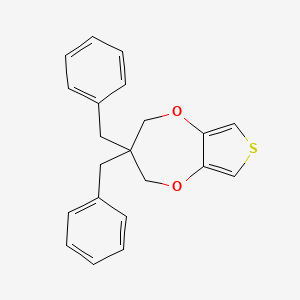
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]imidazolidin-2-one](/img/structure/B14245784.png)

![6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl-](/img/structure/B14245801.png)
![N-[2-(Chloroimino)propanoyl]-L-phenylalanine](/img/structure/B14245802.png)
![4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245809.png)
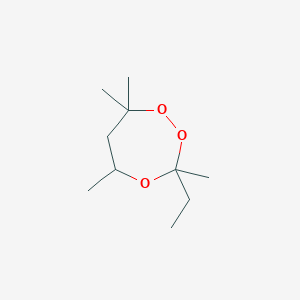
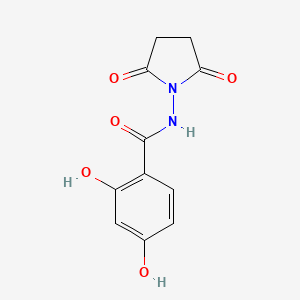
![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-N,N-dimethyl-](/img/structure/B14245822.png)
